molecular formula C9H18ClNO B077345 Dibutylcarbamic chloride CAS No. 13358-73-1

Dibutylcarbamic chloride

Cat. No. B077345
CAS RN: 13358-73-1
M. Wt: 191.7 g/mol
InChI Key: OSWBZCCZJXCOGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibutylcarbamic chloride involves reactions with organolithium reagents and carbonyl compounds, leading to β-hydroxy nitriles in excellent yields instead of α,β-unsaturated nitrites. This process highlights the compound's role in mediating reactions for efficient synthesis outcomes (Zhou, Shi, & Huang, 1991).

Molecular Structure Analysis

Although direct studies on dibutylcarbamic chloride's molecular structure were not found, related compounds, such as dibutylchloromethyltin chloride, provide insights into the structural aspects and interactions of similar compounds in chemical reactions (Cain, Partis, & Griffiths, 1977).

Chemical Reactions and Properties

Dibutylcarbamic chloride's reactivity has been explored in the synthesis of tetrabutylurea (TBU) through reactions with dibutylamine in the presence of triphosgene. The study on reaction kinetics provides valuable information on the compound's behavior in chemical syntheses, including reaction orders and activation energies (Zhou et al., 2023).

Physical Properties Analysis

The physical properties of dibutylcarbamic chloride and related compounds are crucial for their application in chemical processes. While specific studies on dibutylcarbamic chloride were not found, research on similar compounds provides a context for understanding the solvent interactions, stability, and physical characteristics influencing the use of such chemicals in industrial applications (Wang et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of dibutylcarbamic chloride, such as its role in the synergistic extraction of lanthanide ions, underscore its utility in separation processes and the extraction of valuable elements. The cooperative effect with other compounds highlights its chemical versatility and potential applications in material science and separation technology (Safarbali, Yaftian, & Zamani, 2016).

Scientific Research Applications

Understanding GABA Receptor Modulation

Dibutylcarbamic chloride is implicated in research focusing on the modulation of GABA_A receptor subtypes, which play a significant role in neurological functions and disorders. Research suggests that ligands acting on the benzodiazepine binding site of GABA_A receptors can modulate the chloride ion current induced by GABA, influencing neurodegenerative diseases and memory deficits. This modulation is crucial for developing treatments for a variety of diseases, highlighting the importance of subtype-specific ligands as pharmacological tools (Crocetti & Guerrini, 2020).

GABA's Role in Epilepsy

The role of GABA and its modulation, including by compounds related to dibutylcarbamic chloride, extends to the study of epilepsy. Research elucidates how the action of GABA shifts from inhibition to excitation in the developing brain and epilepsies, with profound implications for understanding and treating these conditions. This shift in GABA activity, influenced by the modulation of chloride ion flow, underscores the complexity of targeting GABAergic mechanisms in epilepsy treatment (Ben-Ari & Holmes, 2005).

Antimicrobial Properties and Resistance

Investigations into the antimicrobial properties of compounds like dibutylcarbamic chloride, specifically benzalkonium chlorides (BACs), provide insights into their broad-spectrum efficacy against microbes and the emergence of resistance. These studies raise important questions about the use of such compounds in consumer products and their impact on microbial communities, potentially leading to cross-resistant phenotypes. The balance between benefits and risks in using BACs underscores the need for cautious regulatory actions (Pereira & Tagkopoulos, 2019).

Electrochemical Treatment of Contaminated Water

The role of dibutylcarbamic chloride-related compounds in the electrochemical treatment of water highlights the importance of understanding the interactions between various contaminants and treatment processes. This research points to the need for innovative approaches to minimize toxic byproducts in water treatment and improve efficiency, emphasizing the significance of electrochemical processes in addressing water contamination issues (Radjenovic & Sedlak, 2015).

properties

IUPAC Name

N,N-dibutylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWBZCCZJXCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158187
Record name Carbamic chloride, 1,6-dibutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylcarbamic chloride

CAS RN

13358-73-1
Record name N,N-Dibutylcarbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13358-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic chloride, 1,6-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic chloride, 1,6-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutylcarbamoyl chloride
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